![molecular formula C8H18N4O3 B1525401 tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate CAS No. 1311314-62-1](/img/structure/B1525401.png)
tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate
Übersicht
Beschreibung
Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate: is a chemical compound with the molecular formula C8H18N4O3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of tert-butyl carbamate with hydrazine in the presence of a suitable catalyst. The reaction conditions typically include maintaining a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate involves scaling up the laboratory synthesis process. This includes the use of reactors and other equipment to handle larger quantities of reactants and products. The process is optimized to achieve high yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can convert the compound into its reduced forms.
Substitution: : Substitution reactions can replace one or more atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
TBC has been investigated for its potential anticancer properties. Its structure allows it to serve as a scaffold for the development of novel anticancer agents. Research indicates that derivatives of TBC can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of TBC were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results showed that specific modifications to the hydrazine moiety enhanced anticancer activity, suggesting that TBC can be optimized for better therapeutic efficacy .
β-Lactamase Inhibition
TBC has been explored as a potential β-lactamase inhibitor, which is crucial in combating antibiotic resistance. The compound’s ability to inhibit β-lactamases can restore the efficacy of β-lactam antibiotics against resistant bacterial strains.
Case Study:
A patent (US9708320B2) outlines the synthesis of TBC derivatives that effectively inhibit various β-lactamases. The study demonstrated that these inhibitors could significantly enhance the activity of co-administered antibiotics in resistant bacterial infections .
Synthesis of Bioactive Molecules
TBC serves as an important intermediate in the synthesis of various bioactive compounds, including those with anti-inflammatory and antimicrobial properties.
Synthesis Pathways
The synthesis of TBC involves several methods, including:
- Refluxing tert-butyl carbamate with hydrazine derivatives : This method yields TBC efficiently, allowing for subsequent modifications to enhance biological activity.
- Coupling reactions with carboxylic acids : This approach enables the introduction of diverse functional groups, tailoring TBC derivatives for specific therapeutic targets.
Data Table: Summary of Applications
Wirkmechanismus
The mechanism by which tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate can be compared with other similar compounds, such as:
Hydrazinecarbonyl derivatives: : These compounds share the hydrazinecarbonyl functional group but may have different substituents or structural features.
Carbamate derivatives: : These compounds contain the carbamate group but differ in their side chains or other functional groups.
Biologische Aktivität
Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate, with CAS number 1311314-62-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₈N₄O₃
- Molecular Weight : 218.25 g/mol
- Structure : The compound features a tert-butyl group attached to a hydrazinecarbonyl moiety, which is linked to an aminoethyl carbamate.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anti-tuberculosis (anti-TB) agent and its cytotoxic effects on various cell lines.
Anti-Tuberculosis Activity
A study highlighted the importance of hydrazide derivatives in the fight against Mycobacterium tuberculosis (Mtb). The structural modifications in hydrazides have shown promising results in enhancing therapeutic efficacy against drug-resistant strains of Mtb. Specifically, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) around 3 µM against resistant strains, indicating a significant therapeutic index relative to cytotoxicity towards mammalian cells .
Compound | MIC (µM) | Cytotoxicity (%) | Therapeutic Index |
---|---|---|---|
This compound | 3 | <10% | 30-40 |
Cytotoxicity Studies
In vitro assays have demonstrated that this compound exhibits low toxicity to human cell lines, which is critical for its development as a therapeutic agent. The compound was tested on various human cell lines, including HepG2 liver cells and macrophages, showing less than 10% cytotoxicity at concentrations up to 100 µM .
The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes in the metabolic pathways of Mtb. This inhibition may lead to the disruption of bacterial cell wall synthesis and energy metabolism, ultimately resulting in bacterial cell death .
Case Studies and Research Findings
- Study on Hydrazide Derivatives : A comprehensive evaluation of substituted amino acid hydrazides revealed that modifications in the hydrazide structure significantly impacted their anti-TB activity. Compounds with specific substitutions demonstrated enhanced efficacy against resistant Mtb strains while maintaining low toxicity profiles .
- Synthesis and Evaluation : Research conducted on related compounds indicated that careful structural modifications could yield derivatives with improved biological profiles. For instance, the introduction of different amino acids into the hydrazide framework resulted in varying levels of activity against Mtb and other pathogens .
- Comparative Analysis : A comparative analysis between different hydrazide derivatives showed that certain structural features are crucial for maximizing therapeutic effects while minimizing cytotoxicity. This underscores the importance of structure-activity relationship (SAR) studies in drug development .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(hydrazinecarbonylamino)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O3/c1-8(2,3)15-7(14)11-5-4-10-6(13)12-9/h4-5,9H2,1-3H3,(H,11,14)(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATKIPIGZRCTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136576 | |
Record name | Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-62-1 | |
Record name | Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.